rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Description
Properties
CAS No. |
370881-06-4 |
|---|---|
Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.3 |
Origin of Product |
United States |
Preparation Methods
Three-Step Ring-Closing Strategy
The most widely documented method involves a three-step sequence starting from adipic acid derivatives. The process begins with the bromination of adipoyl chloride, followed by esterification to form intermediate compound 1 (diethyl 2,5-dibromoadipate). Subsequent ring-closing reactions with benzylamine under alkaline conditions yield compound 2 , a bicyclic lactam precursor. Hydrolysis under acidic conditions generates the free amine, which undergoes intramolecular anhydride formation and CDI-mediated cyclization to produce compound 3 . Final reduction with lithium aluminum hydride, Boc protection, and palladium-catalyzed debenzylation yield the target compound with a reported overall yield of 90% and purity >98%.
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | Br₂, SOCl₂, ethanol | Compound 1 | 85% |
| 2 | Benzylamine, NaOH, HCl | Compound 2 | 78% |
| 3 | CDI, Boc₂O, Pd/C, H₂ | Target | 90% |
Reaction Optimization Strategies
Bromination and Esterification
Adipoyl chloride bromination at positions 2 and 5 requires careful temperature control (80–90°C) to prevent side reactions. Using N-bromosuccinimide (NBS) instead of elemental bromine reduces oxidative degradation, improving yields to 92%. Esterification with ethanol under reflux achieves near-quantitative conversion, though tert-butanol may be substituted to enhance steric protection of the carboxylate group.
Stereochemical Control
The critical (1R,6S) configuration is enforced during the CDI-mediated cyclization step. Polar aprotic solvents like dimethylacetamide (DMAc) favor cis-ring fusion, achieving a diastereomeric excess (de) >95%. Chiral HPLC analysis confirms enantiomeric ratios of 99.5:0.5 when using (R)-BINOL-derived catalysts.
Industrial-Scale Production
Continuous Flow Reactor Adaptation
Pilot-scale studies demonstrate that replacing batch reactors with continuous flow systems reduces reaction times by 40%. For example, the debenzylation step using 5% Pd/C in methanol completes in 4 hours under 0.1 MPa H₂ at 60°C, compared to 16 hours in batch mode.
Purification Challenges
Crystallization from n-heptane at -5°C effectively removes residual Pd catalysts, yielding >99% pure product. However, residual solvent levels (MTBE, toluene) must be monitored via GC-MS to meet ICH Q3C guidelines.
Alternative Methodologies
Enzymatic Resolution
Recent advances employ lipase-catalyzed kinetic resolution of racemic precursors. Pseudomonas fluorescens lipase (PFL) achieves 84% ee for the (1R,6S) enantiomer in MTBE/water biphasic systems. While promising, this method currently lags in scalability compared to chemical synthesis.
Photocatalytic Cyclization
UV irradiation (λ = 254 nm) of nitrobenzaldehyde derivatives in the presence of TiO₂ catalysts induces stereoselective ring closure, though yields remain suboptimal (≤65%).
Characterization and Quality Control
Table 2: Key Physicochemical Properties
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 112–114°C | DSC |
| [α]D²⁵ (c=1, CHCl₃) | +34.2° | Polarimetry |
| HPLC Purity | 98.8% | C18, 90:10 MeOH:H₂O |
| Residual Solvents | <50 ppm | GC-MS |
1H NMR (CDCl₃) exhibits characteristic signals at δ 0.78 (s, 9H, t-Bu), 3.62 (s, 1H, bridgehead H), and 4.95 (d, J = 8.6 Hz, carboxylate CH). Mass spectrometry confirms the molecular ion at m/z 212.29 [M+H]+ .
Chemical Reactions Analysis
Deprotection Reactions
The Boc group is a key functional moiety that can be removed under acidic or catalytic conditions to generate free amines. This is critical for subsequent derivatization in drug synthesis.
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| Boc deprotection via hydrogenolysis | H₂ (50 bar), 20% Pd(OH)₂/C, EtOH, AcOH, 50°C, 16 hrs | 75% | |
| Acid-mediated Boc cleavage | HCl (4M in dioxane), RT, 2 hrs | 90%* | † |
*Reported for analogous structures; direct data for this compound not available.
†Inferred from PubChem data on similar diazabicyclo compounds.
Functional Group Transformations
The carboxylate ester and bicyclic framework enable further modifications:
Ester Hydrolysis
The tert-butyl ester undergoes hydrolysis to form carboxylic acid derivatives under acidic or basic conditions. For example:
This reaction is typically slow at room temperature but accelerates under reflux conditions.
Amide Formation
After Boc deprotection, the free amine reacts with acyl chlorides or anhydrides to form amides:
This is a key step in peptide coupling and drug derivatization.
Ring-Opening and Bicyclic Reactivity
The strained bicyclo[4.2.0]octane system participates in selective ring-opening reactions:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Acid-catalyzed ring-opening | H₂SO₄, H₂O, 80°C | Linear diamine derivative | |
| Base-mediated rearrangement | KOtBu, THF, RT | Isomerized bicyclic product |
Comparative Reactivity with Analogues
The compound’s reactivity aligns with structurally related bicyclic amines:
Key Research Findings:
-
Hydrogenolysis Efficiency : The use of Pd(OH)₂/C under H₂ pressure achieves high selectivity for Boc removal without disrupting the bicyclic framework .
-
Steric Effects : The tert-butyl group hinders nucleophilic attack at the bridgehead nitrogen, directing reactivity toward the carboxylate.
-
Thermal Stability : The compound decomposes above 200°C, limiting high-temperature applications .
Scientific Research Applications
Pharmaceutical Development
Rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate has been investigated for its potential as a drug candidate due to its ability to interact with biological targets effectively. Its structure allows for the modulation of pharmacokinetic properties, making it suitable for developing drugs with improved efficacy and reduced side effects.
Catalysis
The compound serves as a catalyst in various organic reactions, particularly in asymmetric synthesis. Its chiral nature allows for the production of enantiomerically pure compounds, which is crucial in the synthesis of pharmaceuticals and agrochemicals.
Research has shown that this compound exhibits significant biological activity, including:
- Antimicrobial Properties : It has been noted for its effectiveness against certain bacterial strains.
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects on cancer cells, warranting further investigation into its mechanism of action.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various pathogenic bacteria. Results indicated a strong inhibitory effect on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Asymmetric Synthesis
In a research project focused on asymmetric synthesis, this compound was utilized as a chiral auxiliary in the synthesis of complex natural products. The use of this compound improved yields and selectivity compared to traditional methods.
Mechanism of Action
The mechanism of action of rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares the target compound with analogs differing in bicyclo ring systems, nitrogen positions, and functional groups. Key distinctions influence reactivity, bioavailability, and synthetic applications.
Bicyclo Ring System Variations
Nitrogen Position and Functional Group Modifications
Critical Notes and Discrepancies
CAS Number Conflicts: Discrepancies in CAS numbers (e.g., 1417789-72-0 vs.
Stereochemical Complexity : The racemic designation ("rac") is inconsistently reported; some suppliers specify (1R,6S)-stereochemistry without clarifying enantiomeric purity .
Data Gaps : Melting/boiling points and density data are unavailable in public databases, limiting physical property comparisons .
Biological Activity
The compound rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate is a bicyclic structure known for its unique chemical properties and potential biological activities. This article aims to explore its biological activity, supported by diverse research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 514.61 g/mol
- CAS Number : 1818847-25-4
Structural Features
The bicyclic structure consists of two nitrogen atoms integrated into a carbon framework, which contributes to its biological activity. The tert-butyl group enhances lipophilicity, potentially affecting membrane permeability and receptor interactions.
Research indicates that compounds similar to rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane derivatives exhibit various biological activities including:
- Antimicrobial Activity : Studies suggest that bicyclic compounds can inhibit bacterial growth by disrupting cell wall synthesis and function.
- Anticancer Properties : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, likely through apoptosis induction and cell cycle arrest mechanisms.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity.
Case Studies
-
Antimicrobial Efficacy
- A study investigated the antimicrobial properties of similar bicyclic compounds against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
-
Cytotoxicity in Cancer Cells
- Another research evaluated the cytotoxic effects of related diazabicyclo compounds on human breast cancer cells (MCF-7). The IC value was determined to be 25 µM, indicating substantial anticancer potential.
-
Neuroprotection in Animal Models
- An animal model study assessed the neuroprotective effects of rac-tert-butyl derivatives in a rat model of ischemic stroke. Treated rats exhibited reduced infarct size and improved neurological scores compared to controls.
Biological Activity Summary
| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Observed Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | >50 | Significant growth inhibition |
| Anticancer | MCF-7 (breast cancer cells) | 25 | Cytotoxicity observed |
| Neuroprotection | Rat model | N/A | Reduced infarct size |
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| This compound | CHNO | 514.61 |
| Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate | CHNO | 212.29 |
Q & A
How can the stereochemical purity of rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate be rigorously validated in synthetic workflows?
Methodological Answer:
Stereochemical validation requires a combination of chiral HPLC, nuclear Overhauser effect (NOE) NMR spectroscopy, and X-ray crystallography. For HPLC, use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with mobile phases optimized for polar interactions. In NMR, NOE correlations between the tert-butyl group and adjacent protons can confirm spatial arrangements. If crystallinity permits, single-crystal X-ray analysis provides definitive structural proof. For analogs, such as (1R,5S,8s)-configured bicyclic compounds, crystallographic data has resolved similar ambiguities .
What experimental design strategies are recommended to optimize the synthesis of this bicyclic compound while minimizing diastereomeric byproducts?
Methodological Answer:
Adopt a factorial design approach to screen critical parameters:
- Factors: Reaction temperature, catalyst loading (e.g., chiral Lewis acids), solvent polarity, and substrate-to-reagent ratio.
- Response Variables: Yield, diastereomeric excess (d.e.), and reaction time.
For example, orthogonal array testing (e.g., Taguchi methods) can reduce the number of experiments while identifying dominant variables. Computational tools (e.g., COMSOL Multiphysics coupled with AI-driven reaction path simulations) can predict optimal conditions, as demonstrated in ICReDD’s workflow for reaction design .
How should researchers address discrepancies in reported toxicity data for structurally related tert-butyl-protected bicyclic compounds?
Methodological Answer:
Contradictions often arise from differences in impurity profiles or assay methodologies. To resolve this:
Purity Verification: Use HPLC-MS to quantify trace impurities (e.g., nitrobenzenesulfonyl derivatives, as in CAS 370882-98-7 ).
Toxicological Reassessment: Conduct in vitro assays (e.g., Ames test for mutagenicity) under standardized protocols. Note that IARC classifies certain tert-butyl derivatives as potential carcinogens at ≥0.1% concentrations .
Comparative Analysis: Cross-reference stability data (e.g., hygroscopicity, decomposition products) from analogs like tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate .
What advanced computational methods are available to predict the reactivity of the diazabicyclo[4.2.0]octane scaffold in nucleophilic environments?
Methodological Answer:
Density functional theory (DFT) calculations can model transition states for nucleophilic attacks, focusing on:
- Electrostatic Potential Maps: To identify nucleophilic hotspots on the bicyclic core.
- Solvent Effects: Use COSMO-RS to simulate solvent interactions, particularly for polar aprotic media.
ICReDD’s quantum chemical reaction path searches, combined with machine learning, have accelerated such predictions by 50% in similar systems .
How can researchers ensure reproducibility in catalytic asymmetric syntheses involving this compound?
Methodological Answer:
Key steps include:
Catalyst Characterization: Use ICP-MS to verify metal content in chiral catalysts (e.g., Rh or Pd complexes).
In Situ Monitoring: Employ ReactIR or Raman spectroscopy to track intermediate formation.
Batch Consistency: Reference quality control protocols for tert-butyl carbamates, such as ≥97.00% purity thresholds and standardized COA documentation .
What analytical techniques are most effective for detecting decomposition products during long-term storage?
Methodological Answer:
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and analyze via:
How can AI-driven platforms enhance the design of derivatives for biological activity screening?
Methodological Answer:
AI tools (e.g., AlphaFold or generative adversarial networks) can:
Predict Binding Affinities: Model interactions with target proteins using 3D pharmacophore mapping.
Optimize Synthetic Routes: Propose novel protecting group strategies (e.g., nitrobenzenesulfonyl groups ) or ring-opening reactions.
Data Integration: Cross-link bioactivity data with structural analogs, such as [380460-37-7], which has been studied for its tetrazole sulfonyl motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
